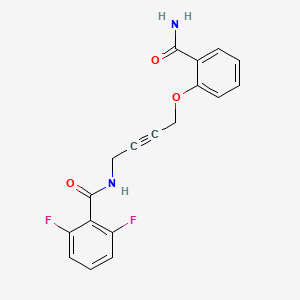
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2,6-difluorobenzamide is a chemical compound that has been widely studied in the field of scientific research. This compound has shown promising results in various applications, including medicinal and biochemical research.
Aplicaciones Científicas De Investigación
Photostability and Photochemistry
Research on the photochemistry of fluorinated compounds, like some 7-amino-4-quinolone-3-carboxylic acids, demonstrates their potential in studying photostability and phototoxicity. These compounds undergo heterolytic defluorination, which can be a pathway for generating aryl cations in solution. This study highlights the impact of structural modifications on photostability and reaction pathways, which could be relevant for designing compounds with desired photoreactive properties (Fasani et al., 1999).
Polymers and Biodegradation
The development of cascade biodegradable polymers shows the applicability of specific chemical structures in creating materials that degrade in a controlled manner. These polymers, designed with carbamate linkages, degrade through cyclization and elimination reactions, offering insights into designing new materials for medical and environmental applications (Dewit & Gillies, 2009).
Biosensing Applications
A study on a highly sensitive biosensor for the simultaneous determination of glutathione and piroxicam illustrates the role of novel chemical modifications in enhancing biosensor performance. The use of a modified electrode with specific chemical moieties led to potent electron mediating behavior, underlining the importance of chemical structure in developing efficient biosensing technologies (Karimi-Maleh et al., 2014).
Chemical Synthesis and Drug Delivery
Research into cyclization-activated phenyl carbamate prodrug forms for protecting phenols against first-pass metabolism explores the utility of chemical modifications in drug development. This approach aims to enhance the bioavailability of drugs by protecting them from metabolism, which could be a significant consideration in the design of new therapeutic agents (Thomsen & Bundgaard, 1993).
Electropolymerization and Transducers
The synthesis and electropolymerization of phenol and aniline derivatives for use as electrochemical transducers in the development of immunosensors for dengue highlight the role of chemical synthesis in creating specific functionalities for biosensing applications. This research demonstrates how modifications in chemical structure can impact the performance of electrochemical devices (Santos et al., 2019).
Propiedades
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c19-13-7-5-8-14(20)16(13)18(24)22-10-3-4-11-25-15-9-2-1-6-12(15)17(21)23/h1-2,5-9H,10-11H2,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWWBMDEQKWGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2,6-difluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

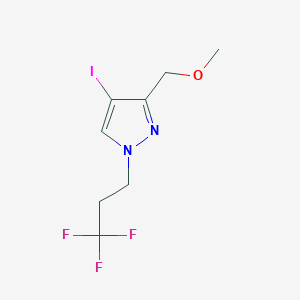


![2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2924696.png)
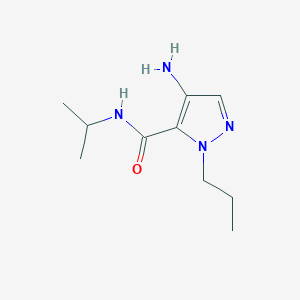
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2924699.png)
![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2924700.png)
![(E)-3-(4-chlorostyryl)imidazo[1,5-a]pyridine](/img/structure/B2924702.png)
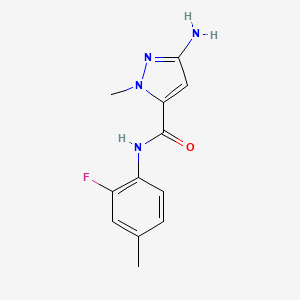
![6-chloro-4-(3-chlorophenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2924705.png)

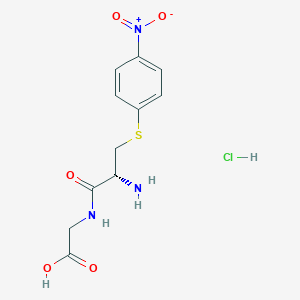

![7-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzofuran-2-carboxamide](/img/structure/B2924710.png)